![molecular formula C13H17ClN2O2 B565519 rac 4-Nitro Deprenyl Hydrochloride CAS No. 13571-00-1](/img/structure/B565519.png)
rac 4-Nitro Deprenyl Hydrochloride
Overview
Description
Rac 4-Nitro Deprenyl Hydrochloride is a labeled 4-Nitrodeprenyl . It is a derivative of Deprenyl and acts as a monoamine oxidase-B inhibitor . This compound can be useful in treating diabetes, obesity, and/or cardiometabolic disorders such as hypertension, dyslipidemias, high blood pressure, and insulin resistance .
Scientific Research Applications
Environmental Contaminant Degradation
A study by Kitagawa, Kimura, and Kamagata (2004) explored the genetic basis of the degradation of p-Nitrophenol (4-NP), a known environmental contaminant used in medicine and pesticide manufacturing. The research identified a novel 4-NP degradation gene cluster in Rhodococcus opacus SAO101, suggesting potential applications in environmental bioremediation (Kitagawa et al., 2004).
Structural Characterization in Chemistry
Thoß, Seidel, Oppel, and Feigel (2010) conducted a study on the structural characterization of racemic forms of 1,1′-bi-(2-naphthol) monopivalate and its 6-nitro derivative, providing insights into molecular structures that are crucial for understanding chemical reactions and designing new compounds (Thoß et al., 2010).
Neuroprotective Applications
Research by Hara et al. (2006) discussed the neuroprotective properties of R-(-)-Deprenyl, a related compound to rac 4-Nitro Deprenyl Hydrochloride. This compound was shown to prevent certain cell death pathways in neurological disorders, suggesting potential therapeutic applications in neurodegenerative diseases (Hara et al., 2006).
Estrogen Receptor Research
Chae, Gibson, and Korach (1991) investigated the estrogen receptor stereochemistry, focusing on the binding affinity and biological activity of different compounds, including racemic mixtures. This research contributes to our understanding of hormonal interactions at the molecular level, which could be relevant in designing targeted therapies for hormonal disorders (Chae et al., 1991).
Radiopharmaceutical Development
Cohien et al. (1989) explored the preparation and properties of specific racemic compounds for potential use as radiopharmaceuticals. This research indicates the role of rac 4-Nitro Deprenyl Hydrochloride derivatives in developing diagnostic tools and treatments in nuclear medicine (Cohien et al., 1989).
Mechanism of Action
Target of Action
The primary target of rac 4-Nitro Deprenyl Hydrochloride is the B-isoform of monoamine oxidase (MAO-B) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine and serotonin in the brain.
Mode of Action
rac 4-Nitro Deprenyl Hydrochloride acts as a selective and irreversible inhibitor of the MAO-B enzyme . By inhibiting this enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain. This can lead to enhanced neurotransmission and improved neurological function .
Biochemical Pathways
The inhibition of the MAO-B enzyme by rac 4-Nitro Deprenyl Hydrochloride affects several biochemical pathways. It increases the concentration of monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission . Additionally, it may have neuroprotective properties, potentially preventing the toxicity of certain selective neurotoxins .
Pharmacokinetics
As a derivative of deprenyl, it may share similar pharmacokinetic properties, including good absorption and distribution in the body .
Result of Action
The increased availability of monoamine neurotransmitters resulting from the inhibition of the MAO-B enzyme by rac 4-Nitro Deprenyl Hydrochloride can lead to improved neurological function. This can be beneficial in the treatment of conditions such as cardiometabolic disorders, diabetes, and obesity .
properties
IUPAC Name |
N-methyl-1-(4-nitrophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZXXMVBTPEPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858183 | |
Record name | N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac 4-Nitro Deprenyl Hydrochloride | |
CAS RN |
13571-00-1 | |
Record name | N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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